6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 874594-22-6
VCID: VC4648827
InChI: InChI=1S/C18H17N3O3/c1-11-4-6-12(7-5-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-3-2-8-24-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23)
SMILES: CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352

6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

CAS No.: 874594-22-6

Cat. No.: VC4648827

Molecular Formula: C18H17N3O3

Molecular Weight: 323.352

* For research use only. Not for human or veterinary use.

6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione - 874594-22-6

Specification

CAS No. 874594-22-6
Molecular Formula C18H17N3O3
Molecular Weight 323.352
IUPAC Name 6-(furan-2-ylmethyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Standard InChI InChI=1S/C18H17N3O3/c1-11-4-6-12(7-5-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-3-2-8-24-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23)
Standard InChI Key OKJSTNWTWBERJQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2

Introduction

6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound features a unique structure characterized by a fused bicyclic system that incorporates both pyrrole and pyrimidine moieties, which are known for their diverse biological activities and potential therapeutic applications.

Synthesis

The synthesis of 6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps. These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yields and purity.

Biological Activity and Potential Applications

Compounds like 6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are of interest in drug development due to their potential interactions with biological macromolecules such as proteins or nucleic acids. The specific binding affinity and selectivity towards targets like enzymes or receptors can be influenced by the compound's structure, making it a promising lead for developing new therapeutic agents.

Research Findings and Data

While specific research findings and detailed data tables for this compound are not readily available in the provided sources, studies on similar pyrrolopyrimidine derivatives highlight their potential in medicinal chemistry. These compounds often exhibit activity against various biological targets, which could lead to significant advancements in drug discovery efforts targeting diseases where existing treatments are inadequate.

Data Table: General Information on Pyrrolopyrimidine Derivatives

PropertyDescription
Chemical ClassPyrrolopyrimidines
Biological ActivityPotential interactions with proteins or nucleic acids
Therapeutic PotentialLead compounds for drug development
Synthesis ComplexityMultiple-step synthesis requiring controlled conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator